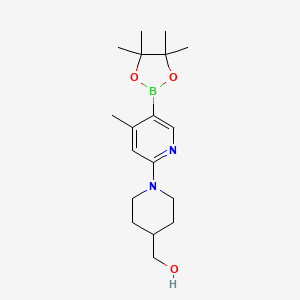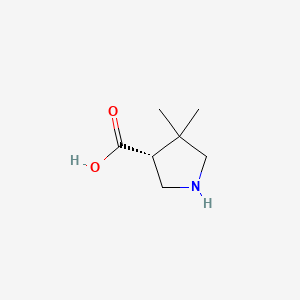![molecular formula C7H8N4 B573087 5-Aminometilpirazolo[1,5-a]pirimidina CAS No. 1313726-09-8](/img/structure/B573087.png)
5-Aminometilpirazolo[1,5-a]pirimidina
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a lot of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
Functional Pyrazolo[1,5-a]pyrimidines have been synthesized using various approaches . For instance, a simple and efficient copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving Pyrazolo[1,5-a]pyrimidines are diverse. For instance, the reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone yielded the pyrazolo[1,5-a]pyrimidine derivatives .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines possess significant photophysical properties . They have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently .Mecanismo De Acción
The mechanism of action of pyrazolo[1,5-a]pyrimidin-5-ylmethanamine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It has also been found to have neuroprotective effects by preventing the death of neurons and reducing the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death. In addition, it has been found to inhibit viral replication by interfering with viral enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also been found to be stable under various conditions, making it suitable for long-term storage. However, one of the limitations of pyrazolo[1,5-a]pyrimidin-5-ylmethanamine is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of pyrazolo[1,5-a]pyrimidin-5-ylmethanamine. One area of research is the development of more efficient synthesis methods to obtain higher yields of the compound. Another area of research is the investigation of its potential use in the treatment of various neurodegenerative disorders. Additionally, the study of its mechanism of action and its effects on various signaling pathways could lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, pyrazolo[1,5-a]pyrimidin-5-ylmethanamine is a chemical compound with potential applications in the treatment of various diseases and disorders. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Sondas Fluorescentes para Imágenes Biológicas
Las pirazolo[1,5-a]pirimidinas (PP) se han identificado como compuestos estratégicos para aplicaciones ópticas. Ofrecen metodologías sintéticas más simples y ecológicas, y propiedades fotofísicas sintonizables. Estas propiedades las hacen adecuadas para estudiar la dinámica de los procesos intracelulares y diseñar emisores de estado sólido .
Andamio Antitumoral
Los derivados de PP son reconocidos por su impacto significativo en la química medicinal. Han mostrado potencial como andamios antitumorales, con varios investigadores desarrollando diferentes vías de síntesis para la preparación y la postfuncionalización de este andamio funcional .
Actividad Inhibitoria Enzimática
El núcleo de pirazolo[1,5-a]pirimidina se ha explorado por su actividad inhibitoria enzimática. Esta exploración es parte de la investigación en curso para diseñar nuevos fármacos que puedan dirigirse eficazmente a enzimas específicas asociadas con los procesos de la enfermedad .
Farmacóforo en el Diseño de Fármacos
Las PP son farmacóforos prometedores en estructuras como posibles fármacos para el tratamiento del cáncer, enfermedades inflamatorias o víricas. Su versatilidad estructural permite modificaciones que pueden mejorar la eficacia de los fármacos .
Inhibición de la Quinasa
Las PP tienen aplicaciones en dianas farmacológicas tradicionales como B-Raf, KDR, Lck y Src quinasa. También son parte de fármacos de molécula pequeña con actividad contra otras quinasas, que son cruciales en varias enfermedades .
Estatus de Fármaco Huérfano para el Colangiocarcinoma
Un derivado de las pirazolo[1,5-a]pirimidinas ha recibido el estatus de fármaco huérfano por la Administración de Alimentos y Medicamentos de los Estados Unidos para el tratamiento del colangiocarcinoma avanzado. Esto destaca el papel de CK2 como diana terapéutica y el potencial de las PP en este contexto .
Propiedades
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-6-2-4-11-7(10-6)1-3-9-11/h1-4H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXNAGGDXDKASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278384 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1313726-09-8 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313726-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-5-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901278384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-1H-imidazo[4,5-c]pyridine](/img/structure/B573004.png)



![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)
![(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride](/img/structure/B573009.png)




![(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B573017.png)


